Stannane, 1,4-phenylenebis[trimethyl-

Description

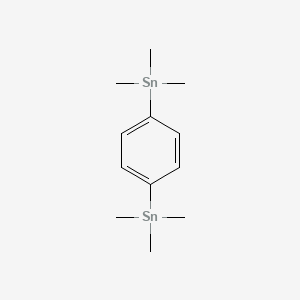

Stannane, 1,4-phenylenebis[trimethyl- (systematic name: 1,4-Phenylenebis[tributylstannane]), is an organotin compound with the molecular formula C₃₀H₅₈Sn₂ and an average molecular mass of 656.216 g/mol . Structurally, it consists of a central 1,4-phenylene group flanked by two tributylstannane (-Sn(C₄H₉)₃) moieties. This compound is primarily utilized in cross-coupling reactions, such as the Stille reaction, where organotin reagents act as transmetalation agents to form carbon-carbon bonds in organic synthesis . Its bulky tributyl substituents enhance stability and modulate reactivity, making it a valuable reagent in catalytic systems.

Properties

CAS No. |

14275-62-8 |

|---|---|

Molecular Formula |

C12H22Sn2 |

Molecular Weight |

403.7 g/mol |

IUPAC Name |

trimethyl-(4-trimethylstannylphenyl)stannane |

InChI |

InChI=1S/C6H4.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-2,5-6H;6*1H3;; |

InChI Key |

GPZGAMSKANHWHO-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-phenylene-bridged compounds allows for comparisons across central atoms (Sn, Si, Se) and substituent groups. Below is a detailed analysis:

Organotin Analogues

- 1,4-Bis(tributylstannyl)benzene (synonymous with the target compound): Exhibits high thermal stability and reactivity in Stille coupling due to the strong Sn-C bond and electron-donating tributyl groups.

- No direct evidence exists in the provided sources, but analogous trends in organotin chemistry support this inference.

Silicon-Based Analogues

- 1,4-Phenylenebis[dimethylsilane] (C₁₀H₁₈Si₂): A silicon analogue with methyl substituents. Silicon’s lower electronegativity compared to tin results in weaker Si-C bonds, reducing utility in cross-coupling but increasing applications in polymer and material science. LogP (octanol-water partition coefficient) is 1.074, indicating moderate hydrophobicity .

- Silane, 1,4-phenylenebis[trimethyl- (detected in metabolite studies): A silicon-based variant with trimethyl groups, highlighting structural parallels but divergent biological roles .

Selenium-Based Analogues

- 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): A chemopreventive selenium compound with a 1,4-phenylene core. Exhibits 80% inhibition of DMBA-induced mammary tumors in rats at 40 ppm selenium, outperforming inorganic selenite (ED₅₀ = 5 ppm Se, chemopreventive index = 4.0) .

- Se,Se′-1,4-Phenylenebis(1,2-ethanediyl)bisisoselenourea (PBISe): Demonstrates 10-fold greater anticancer activity than its sulfur analogue (PBIT) in melanoma models, emphasizing selenium’s pharmacological superiority .

Phosphorus and Other Heteroatom Analogues

- 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) : A weak n-type host in OLEDs, showcasing the 1,4-phenylene backbone’s versatility in electronic applications .

Comparative Data Table

Key Research Findings

Reactivity vs. Stability : Tributyl groups in the target stannane enhance stability but reduce reactivity compared to hypothetical trimethyl derivatives. This trade-off is critical in catalytic applications .

Chemopreventive Efficacy: Selenium analogues like p-XSC inhibit carcinogen-DNA adduct formation by >50% in mammary tissue, linked to their ability to suppress cytochrome P450 enzymes (e.g., CYP1A1/1B1) .

Electronic Applications : Phosphorus-based 2PO and 3PO demonstrate the adaptability of 1,4-phenylene scaffolds in optoelectronics, though their n-type character is weaker than silicon or tin variants .

Toxicity Profiles: Organotin compounds exhibit higher neurotoxicity compared to silicon or selenium analogues, necessitating careful handling in synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.